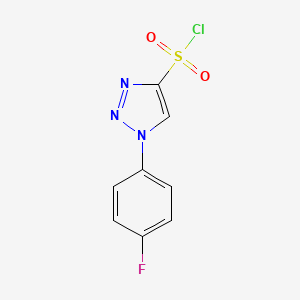

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Description

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at the 1-position and a sulfonyl chloride moiety at the 4-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives for pharmaceutical or agrochemical applications . The electron-withdrawing fluorine atom on the aryl group enhances the electrophilicity of the sulfonyl chloride, increasing its reactivity toward nucleophiles.

Properties

Molecular Formula |

C8H5ClFN3O2S |

|---|---|

Molecular Weight |

261.66 g/mol |

IUPAC Name |

1-(4-fluorophenyl)triazole-4-sulfonyl chloride |

InChI |

InChI=1S/C8H5ClFN3O2S/c9-16(14,15)8-5-13(12-11-8)7-3-1-6(10)2-4-7/h1-5H |

InChI Key |

DUDSCBYJSVTZIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Formation of 1,2,3-Triazole Ring via Azide-Alkyne Cycloaddition

The most common and versatile approach to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between organic azides and alkynes, often catalyzed by copper(I) salts (CuAAC). For the 1-(4-fluorophenyl) substitution, the 4-fluorophenyl azide or alkyne derivative is used as a key building block.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves reacting 4-fluorophenyl azide with an alkyne precursor under copper(I) catalysis to yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yields. The reaction conditions are typically mild, carried out at room temperature or slightly elevated temperatures in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Alternative Metal Catalysis: Palladium or ruthenium catalysis can also be employed to access different regioisomers or substitution patterns, but copper catalysis remains the most practical for 1,4-substituted triazoles.

One-Pot Strategies: Some protocols use one-pot synthesis combining azide formation and cycloaddition to streamline the process and improve efficiency.

Synthesis of 4-Fluorophenyl Azide or Alkyne Precursors

The 4-fluorophenyl azide can be prepared by diazotization of 4-fluoroaniline followed by azide substitution.

Alternatively, 4-fluorophenyl acetylene derivatives can be synthesized and used in the cycloaddition step.

Introduction of the Sulfonyl Chloride Group at the 4-Position of the Triazole

Sulfonylation of the Triazole Ring

The installation of the sulfonyl chloride group on the triazole ring typically involves sulfonylation reactions using sulfonyl chlorides or chlorosulfonic acid derivatives.

Direct Sulfonylation: Reaction of the triazole derivative with chlorosulfonic acid or substituted benzenesulfonyl chloride under controlled conditions can introduce the sulfonyl chloride functionality at the desired position on the triazole ring.

Use of Pyridine as Base: Pyridine is often employed as a base to neutralize hydrogen chloride generated during sulfonylation, improving yields and selectivity.

Reaction Conditions: The sulfonylation is generally performed at room temperature or slightly elevated temperatures, with reaction times ranging from several hours to overnight to ensure complete conversion.

Example Preparation of 1-(4-Fluorophenyl)-1H-1,2,4-triazole-3,5-diamine Sulfonyl Chloride

Although this example is for a 1,2,4-triazole derivative, it provides a useful precedent for sulfonyl chloride installation on triazole rings:

- Starting from the corresponding 1,2,4-triazole-3,5-diamine substituted with 4-fluorophenyl, reaction with substituted benzenesulfonyl chloride in pyridine at room temperature overnight yields the sulfonyl chloride derivative after workup and purification.

Summary of Preparation Methods and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of 4-fluorophenyl azide or alkyne | Diazotization of 4-fluoroaniline or synthesis of 4-fluorophenyl acetylene | Key precursor for triazole formation |

| Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Cu(I) catalyst, solvents like DMSO or EtOH, room temp to 60°C, 0.5–24 h | High regioselectivity for 1,4-disubstituted triazoles |

| Sulfonylation of triazole ring | Chlorosulfonic acid or benzenesulfonyl chloride, pyridine, room temp, 12–24 h | Introduces sulfonyl chloride group at 4-position |

| Purification | Filtration, recrystallization, chromatography | To isolate pure sulfonyl chloride triazole compound |

Research Results and Yields

The copper-catalyzed cycloaddition typically yields 1,4-disubstituted triazoles in 77–99% yield depending on substrates and conditions.

Sulfonylation reactions on triazole derivatives yield sulfonyl chloride products in moderate to good yields (e.g., 42% yield reported for related sulfonylated triazoles).

Reaction monitoring by NMR and IR spectroscopy confirms the formation of the triazole ring and successful sulfonylation.

Additional Notes on Fluorinated Triazole Synthesis

Fluorinated triazoles are valuable due to their pharmaceutical relevance, and synthetic methods have been developed to efficiently incorporate fluorine substituents without harsh conditions or excess fluoride sources.

The presence of the fluorine atom on the phenyl ring can influence reaction rates and product stability, often requiring optimization of reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and infectious diseases.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride depends on its specific application:

Medicinal Chemistry: The compound can act as an inhibitor of specific enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity.

Biological Research: As a probe, it can interact with specific proteins or nucleic acids, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

Key Comparisons:

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 2059976-23-5):

- Substituent Effect : The 4-methoxyphenyl group is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the 4-fluorophenyl analog. This results in lower reactivity toward nucleophilic substitution but improved stability under basic conditions .

- Molecular Weight : 273.70 g/mol (vs. ~261.67 g/mol for the 4-fluorophenyl analog).

- Applications : Used in organic synthesis where controlled reactivity is required.

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride :

Pyrazole Sulfonyl Chlorides: Heterocyclic Variations

Key Comparisons:

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride :

- Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. triazole (three nitrogen atoms). Pyrazole derivatives exhibit distinct electronic properties due to reduced nitrogen content.

- Substituent : The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing reactivity similar to the 4-fluorophenyl triazole analog .

- Molecular Weight: 260.68 g/mol .

Data Tables Summarizing Key Properties

Notes:

- Reactivity trends correlate with substituent electronic effects: Electron-withdrawing groups (e.g., -F, -CF₃) enhance sulfonyl chloride reactivity, while electron-donating groups (e.g., -OCH₃) reduce it.

- Structural variations in heterocycles (triazole vs. pyrazole) influence conjugation and stability, impacting application scope.

Biological Activity

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method for creating triazole derivatives. For instance, the reaction of 4-fluoroacetophenone with sodium p-toluenesulfinate and phenyl azide has been reported to yield the desired triazole with significant efficiency . The reaction conditions optimized for this synthesis often include varying copper salts to enhance yield and purity.

Antiviral Properties

Recent studies have identified triazole derivatives as promising candidates for antiviral therapies. For example, compounds structurally related to this compound have shown activity against the Yellow Fever Virus (YFV). Specifically, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines were highlighted for their selective inhibition of YFV replication over other flaviviruses . This suggests that similar structural motifs could be effective in targeting viral infections.

The biological activity of triazoles often relates to their ability to inhibit viral enzymes or interfere with viral replication processes. The mechanism may involve the disruption of viral RNA synthesis or protein processing pathways. For instance, the inhibition profile against YFV demonstrated that these compounds could serve as non-nucleoside reverse transcriptase inhibitors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of specific substituents on the triazole ring significantly influences their antiviral potency and selectivity. For example:

| Compound | Substituent | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| RCB16003 | Phenyl | 5.0 | 20 | 4.0 |

| RCB16007 | 4-Fluorophenyl | 7.9 | 17 | 2.2 |

This table illustrates how variations in substituents affect both efficacy and safety profiles of these compounds .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated that certain triazole derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. For instance, RCB16007 showed a half-life () of 3.4 hours in mice with a maximum concentration () of 1190 ng/mL after oral administration . Importantly, these compounds did not inhibit hERG channels, suggesting a lower risk for cardiotoxicity.

Case Studies

Several case studies have demonstrated the effectiveness of triazole derivatives in clinical settings:

- Case Study 1 : A study involving RCB16003 showed promising results in vitro against YFV with significant reductions in viral load.

- Case Study 2 : Another investigation into RCB16007 revealed its potential as a therapeutic candidate for treating flavivirus infections due to its selectivity and low cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.